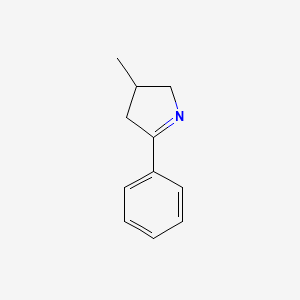
2-Phenyl-4-methyl-1-pyrroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4-methyl-1-pyrroline is a heterocyclic organic compound that belongs to the class of pyrrolines Pyrrolines are five-membered nitrogen-containing rings that are partially saturated derivatives of pyrroles
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Phenyl-4-methyl-1-pyrroline involves the following steps :
Preparation of Phenyl Nitro Ethylene: Benzaldehyde and nitromethane react under the catalysis of alkali metal hydroxide to form phenyl nitro ethylene.
Addition Reaction: Phenyl nitro ethylene undergoes an addition reaction with acetone in the presence of L-proline as a catalyst.
Reduction and Ring Closure: The addition product is then reduced and cyclized using zinc powder and ammonium salts to yield this compound.
This method is advantageous due to the availability and low cost of the starting materials, as well as the mild reaction conditions. It is suitable for both laboratory-scale synthesis and industrial production.
化学反応の分析
Types of Reactions
2-Phenyl-4-methyl-1-pyrroline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated pyrrolidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Zinc powder and ammonium salts are typically used for reduction.
Substitution Reagents: Halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are frequently employed.
Major Products
Oxidation: Yields pyrrole derivatives.
Reduction: Produces pyrrolidine derivatives.
Substitution: Results in halogenated pyrroline compounds.
科学的研究の応用
2-Phenyl-4-methyl-1-pyrroline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Phenyl-4-methyl-1-pyrroline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-Phenylpyrrole: Another pyrrole derivative with similar structural features but different reactivity and applications.
Pyrrolidine: A fully saturated derivative of pyrrole, widely used in medicinal chemistry.
N-Methylpyrrole: A methylated pyrrole derivative with distinct chemical properties.
Uniqueness
2-Phenyl-4-methyl-1-pyrroline is unique due to its partially saturated ring structure, which provides a balance between stability and reactivity. This makes it a versatile intermediate for various synthetic applications and a valuable scaffold in drug discovery .
特性
IUPAC Name |
3-methyl-5-phenyl-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEIGBCYDNFZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

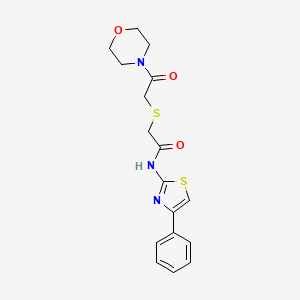
![N-[(4-chlorophenyl)methyl]-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2876916.png)
![N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide](/img/structure/B2876919.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2876920.png)
![N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2876922.png)
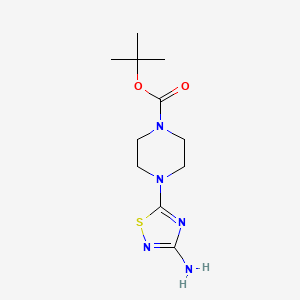
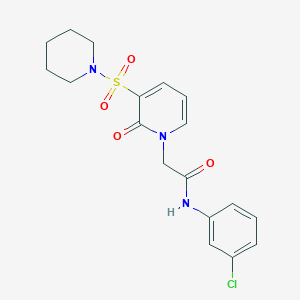
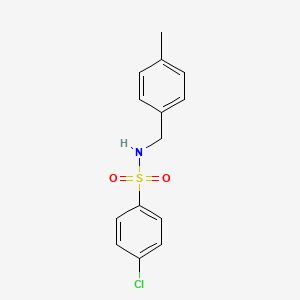
![4-bromo-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B2876926.png)
![2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole](/img/structure/B2876927.png)
![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/new.no-structure.jpg)
![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2876931.png)

